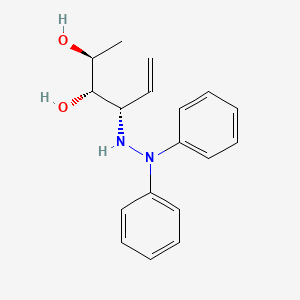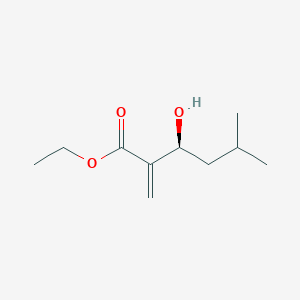
1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-fluorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:
- Preparation of the azide precursor: 4-fluorophenyl azide is synthesized from 4-fluoroaniline via diazotization followed by azidation.
- Cycloaddition: The azide reacts with phenylacetylene in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
- Efficient synthesis of the azide and alkyne precursors.
- Optimization of reaction conditions to maximize yield and purity.
- Purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted triazoles with various functional groups.
- Oxidized or reduced derivatives of the triazole ring.
Scientific Research Applications
1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in halogen bonding.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Another fluorinated compound with applications in medicinal chemistry.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A structurally similar compound with potential anti-cancer activity.
Fluorinated Pyrazoles and Pyrimidines: These compounds share the fluorophenyl group and exhibit diverse biological activities.
Uniqueness: 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole is unique due to its triazole ring, which provides a versatile scaffold for chemical modifications and enhances its stability and reactivity. The presence of both fluorophenyl and phenyl groups contributes to its distinct electronic properties and potential for diverse applications.
Properties
Molecular Formula |
C14H10FN3 |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-phenyltriazole |
InChI |
InChI=1S/C14H10FN3/c15-12-6-8-13(9-7-12)18-10-14(16-17-18)11-4-2-1-3-5-11/h1-10H |
InChI Key |
RYZQEWVESFLNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)

![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)

![N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide](/img/structure/B12516453.png)
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)





![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine](/img/structure/B12516510.png)
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
